![molecular formula C21H18N2O7 B2693693 methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-79-3](/img/structure/B2693693.png)

methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

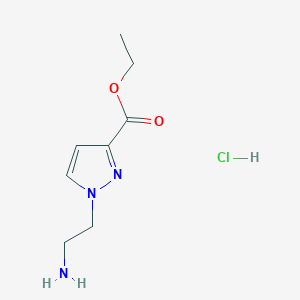

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrano[3,2-b]pyran moieties would form rigid bicyclic structures, while the various substituents would add further complexity .Chemical Reactions Analysis

Again, while specific information is not available, the compound could potentially participate in a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it might have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the amino and hydroxymethyl groups .Aplicaciones Científicas De Investigación

Green Chemistry and Sustainable Synthesis

A study by Borah et al. (2022) highlights the use of this compound in green chemistry, emphasizing a sustainable approach for synthesizing various medicinally relevant derivatives. They utilized a one-pot, three-component reaction with secondary amine catalysts under ultrasound irradiation, promoting energy efficiency, reduced waste, and mild reaction conditions (Borah, Bora, Ramesh, & Chowhan, 2022).

Novel Spirooxindole Pyrans Synthesis

Mohammadi, Bayat, and Nasri (2019) demonstrated the catalyst-free synthesis of functionalized spirooxindole pyrans, including this compound, using a four-component domino approach. This strategy resulted in diverse spirooxindole-based heterocycles with potential biological properties, highlighting the compound's role in creating molecular diversity (Mohammadi, Bayat, & Nasri, 2019).

Corrosion Inhibition

Gupta et al. (2018) explored the use of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, related to the compound , as corrosion inhibitors. They demonstrated its effectiveness in protecting mild steel in hydrochloric acid, using both experimental and theoretical techniques (Gupta et al., 2018).

Crystallographic and Structural Studies

Sharma et al. (2016) conducted green syntheses and structural investigations of similar spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazole] derivatives. Their work provided detailed insights into the molecular structure and solid-state supramolecular architectures of these compounds, which are relevant to the compound (Sharma, Brahmachari, Kant, & Gupta, 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQQYIYCMMZDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)

![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2693612.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2693622.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)

![N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2693629.png)